Product packaging for 9-(2-Fluoroethyl)anthracene(Cat. No.:CAS No. 89889-41-8)

9-(2-Fluoroethyl)anthracene

Cat. No.: B14378427
CAS No.: 89889-41-8
M. Wt: 224.27 g/mol
InChI Key: SRSJRDBBTMWJBD-UHFFFAOYSA-N
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Description

9-(2-Fluoroethyl)anthracene is a functionalized anthracene derivative designed for advanced research and development in organic materials and biomedical sciences. Anthracene derivatives are extensively investigated for their remarkable photophysical and photochemical properties, making them key components in the development of next-generation organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and polymeric materials . The incorporation of a fluoroethyl group at the 9-position offers a strategic modification to tune the compound's electronic characteristics, solubility, and potential for further chemical functionalization, which is critical for optimizing material performance . In the biological sphere, anthracene-based scaffolds demonstrate significant potential. Structurally related compounds, such as 9,10-dihydro-9,10-ethanoanthracenes, have shown potent antiproliferative and pro-apoptotic effects in studies against blood cancers like Burkitt’s lymphoma and chronic lymphocytic leukemia (CLL) . The presence of specific substituents can be leveraged to enhance bioactivity and selectivity. Furthermore, anthracene derivatives like 2-(anthracen-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) exhibit sensitive fluorescence responses to environmental changes, including solvent polarity, acidity, and the presence of specific anions, highlighting their utility in creating novel chemosensors and fluorophores . Researchers can utilize this compound as a versatile building block to explore these diverse applications, from synthesizing novel emissive materials to developing new therapeutic agents and diagnostic tools. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13F B14378427 9-(2-Fluoroethyl)anthracene CAS No. 89889-41-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89889-41-8

Molecular Formula

C16H13F

Molecular Weight

224.27 g/mol

IUPAC Name

9-(2-fluoroethyl)anthracene

InChI

InChI=1S/C16H13F/c17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9-10H2

InChI Key

SRSJRDBBTMWJBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCF

Origin of Product

United States

Advanced Spectroscopic Characterization and Electronic Structure Elucidation of 9 2 Fluoroethyl Anthracene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 9-(2-Fluoroethyl)anthracene, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be employed to verify its structure.

Proton (¹H) NMR Analysis for Alkyl and Aromatic Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl chain and the anthracene (B1667546) core. Based on data from analogous compounds like 9-methylanthracene (B110197) and 9-ethylanthracene, the aromatic protons are predicted to appear in the downfield region, typically between δ 7.5 and 8.5 ppm. chemicalbook.comrsc.org The protons at positions 1, 8, 4, and 5 of the anthracene ring are generally the most deshielded due to the ring current effect and would likely appear as multiplets. The proton at position 10 is also a singlet and its chemical shift would be influenced by the substituent at the 9-position.

The protons of the 2-fluoroethyl group will be split into two distinct multiplets. The methylene (B1212753) group attached to the anthracene ring (C1') is expected to resonate as a triplet, while the methylene group bearing the fluorine atom (C2') will appear as a triplet of doublets due to coupling with both the adjacent methylene protons and the fluorine atom. The chemical shifts for these protons are anticipated to be in the range of δ 3.5-4.0 ppm for the C1' protons and δ 4.5-5.0 ppm for the C2' protons. The coupling constant between the vicinal protons (³JHH) would be in the typical range of 6-8 Hz.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound.
Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityNotes
Aromatic Protons (H1, H8, H4, H5)~8.3 - 8.5MultipletMost deshielded aromatic protons.
Aromatic Protons (H2, H3, H6, H7)~7.5 - 7.7Multiplet-
Aromatic Proton (H10)~8.0 - 8.2SingletChemical shift influenced by the 9-substituent.
Methylene Protons (-CH₂-C₁')~3.7 - 4.2TripletCoupled to -CH₂F protons.
Methylene Protons (-CH₂F)~4.7 - 5.2Triplet of DoubletsCoupled to -CH₂- protons and ¹⁹F.

Carbon-13 (¹³C) NMR for Carbon Skeletal Assignment

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, distinct signals are expected for the aromatic carbons and the carbons of the fluoroethyl side chain. The anthracene core will display a series of signals in the aromatic region, typically between δ 125 and 135 ppm. The quaternary carbons C9, C10, C4a, C8a, C9a, and C10a will have characteristic chemical shifts. Based on data for 9-methylanthracene and 9-(chloromethyl)anthracene, the C9 carbon is expected to be around δ 130-132 ppm. rsc.orgchemicalbook.comchemicalbook.comrsc.orgresearchgate.net

The carbons of the fluoroethyl group will be significantly influenced by the electronegative fluorine atom. The C1' carbon, directly attached to the anthracene ring, is predicted to have a chemical shift in the range of δ 30-35 ppm. The C2' carbon, bonded to the fluorine, will be deshielded and is expected to appear further downfield, likely in the range of δ 80-85 ppm. Furthermore, the C-F coupling will be observable, with the ¹JCF for C2' being large (typically ~170-180 Hz) and a smaller ²JCF for C1' (~20-25 Hz).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.
Carbon AssignmentPredicted Chemical Shift (ppm)Notes
Aromatic Carbons (C1-C8, C4a, C5a, C8a, C9a)~125 - 132-
Aromatic Carbon (C9)~130 - 132Substituted carbon.
Aromatic Carbon (C10)~125 - 127-
Methylene Carbon (-CH₂-C₁')~30 - 35Shows ²JCF coupling.
Methylene Carbon (-CH₂F)~80 - 85Shows large ¹JCF coupling.

Fluorine-19 (¹⁹F) NMR for Characterization of the Fluoroethyl Group

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. Since ¹⁹F has a natural abundance of 100% and a large chemical shift range, it provides a clean and informative spectrum. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. Based on data for similar fluoroalkanes like 2-fluoroethanol, the chemical shift is predicted to be in the range of δ -215 to -225 ppm relative to a standard such as CFCl₃. acs.orgacs.org The signal will appear as a triplet due to coupling with the adjacent methylene protons (³JHF). This provides direct evidence for the presence and electronic environment of the fluorine atom in the fluoroethyl group.

Table 3: Predicted ¹⁹F NMR Chemical Shift (δ) and Multiplicity for this compound.
Fluorine AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityNotes
-CH₂F~ -215 to -225TripletCoupled to -CH₂- protons.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds like anthracene and its derivatives, the absorption spectrum is characterized by distinct bands corresponding to π-π* transitions.

Analysis of Electronic Transitions and π-Conjugation Effects in the Anthracene Core

The UV-Vis spectrum of anthracene exhibits characteristic fine structure arising from vibronic coupling. The spectrum is dominated by two main absorption bands: a highly intense band (¹B_b) around 250 nm and a series of sharper, less intense bands (¹L_a) in the region of 300-380 nm. These transitions are polarized along the short and long axes of the anthracene molecule, respectively. The extended π-conjugated system of the anthracene core is responsible for these absorptions.

Influence of the 9-(2-Fluoroethyl) Substituent on Absorption Maxima

Substitution at the 9-position of the anthracene ring can influence the electronic transitions and thus the absorption maxima (λ_max). Alkyl groups, such as the 2-fluoroethyl group, are generally considered to have a weak electronic effect on the anthracene chromophore. However, they can cause a small bathochromic (red) shift in the absorption bands compared to unsubstituted anthracene. This is attributed to hyperconjugation and inductive effects of the alkyl group, which slightly raise the energy of the highest occupied molecular orbital (HOMO). For instance, 9-methylanthracene shows a slight red shift in its absorption maxima compared to anthracene. aatbio.comnist.govias.ac.in Therefore, it is anticipated that the UV-Vis spectrum of this compound will retain the characteristic vibronic structure of the anthracene core, with its absorption maxima slightly shifted to longer wavelengths. The fluorine atom in the ethyl chain is not expected to significantly alter the π-system of the anthracene ring due to its distance and the insulating effect of the sp³-hybridized carbon atoms.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound in a Non-polar Solvent.
BandPredicted λ_max Range (nm)Transition
¹B_b~250 - 260π → π
¹L_a~360 - 385π → π (with vibronic structure)

Advanced Fluorescence Spectroscopy

Fluorescence spectroscopy is a primary tool for investigating the electronically excited states of molecules like this compound. This section details the application of various fluorescence techniques to elucidate its photophysical behavior.

Steady-state fluorescence spectroscopy measures the fluorescence emission of a sample under continuous illumination. The resulting spectrum, a plot of fluorescence intensity versus wavelength, provides key information about the electronic transitions of a molecule. For an anthracene derivative, excitation typically populates the first (S₁) or higher (S₂) excited singlet states. Due to rapid internal conversion, fluorescence emission almost always occurs from the lowest vibrational level of the S₁, a principle known as Kasha's rule.

Table 1: Representative Photophysical Properties of Selected Anthracene Derivatives Note: This table presents data for analogous compounds to infer potential properties of this compound, for which specific data is not available in the cited literature.

CompoundSolventEmission Max (λem, nm)Quantum Yield (Φf)Reference
AnthraceneEthanol (B145695)~4030.27 benthamopen.com
9-CyanoanthraceneEthanol~4250.98 benthamopen.com
9,10-DiphenylanthraceneCyclohexane~4090.90 benthamopen.com
9-(N,N-Dimethylamino)anthraceneCyclohexane4320.62 rsc.org

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time following pulsed excitation. This provides the excited-state lifetime (τ), the average time a molecule spends in the excited state before returning to the ground state. researchgate.net The technique most commonly used for this is Time-Correlated Single Photon Counting (TCSPC). rsc.org

The fluorescence lifetime is an intrinsic property of a fluorophore but can be highly sensitive to its environment. edinst.com For many simple fluorophores in solution, the decay follows single-exponential kinetics. nih.gov However, the presence of different conformers, excited-state reactions, or quenching processes can lead to more complex, multi-exponential decay profiles.

For this compound, the flexibility of the ethyl chain might allow for different conformational geometries, which could manifest as complex decay kinetics. While the specific lifetime for this compound is not available in the reviewed literature, a series of well-characterized anthracene derivatives serve as standards for such measurements. benthamopen.com For example, 9-cyanoanthracene in ethanol has a lifetime of 11.42 ns, while anthracene itself has a lifetime that is sensitive to oxygen quenching. benthamopen.com

Table 2: Fluorescence Lifetime Data for Standard Anthracene Compounds at 20°C Note: This table provides reference data for comparison, as specific lifetime measurements for this compound are not available in the cited literature.

CompoundSolventLifetime (τ, ns)Reference
AnthraceneCyclohexane (deaerated)4.95 benthamopen.com
9-CyanoanthraceneEthanol11.42 benthamopen.com
9,10-DiphenylanthraceneCyclohexane8.5 benthamopen.com
9-AminoacridineWater16.2 nih.gov

Solvatochromism is the change in the position, shape, and intensity of a molecule's absorption or emission spectra in response to a change in solvent polarity. scirp.org This phenomenon is particularly pronounced in molecules where excitation leads to a significant change in the dipole moment, often due to an intramolecular charge-transfer (ICT) process.

For D-π-A (donor-pi-acceptor) systems, excitation can move electron density from the donor to the acceptor, increasing the excited-state dipole moment. researchgate.net Polar solvents will stabilize the more polar excited state more than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence emission. The anthracene core can act as the π-system, while the fluoroethyl group may exert a modest electron-withdrawing effect. Studies on other substituted anthracenes, such as 9-(N,N-dimethylamino)anthracene, show significant solvatochromic shifts, indicating a substantial change in dipole moment upon excitation. rsc.org The emission from such convoluted macrocycles can be highly solvatochromic. scirp.org The relationship between the Stokes shift and solvent polarity can often be analyzed using the Lippert-Mataga equation, which provides information about the change in dipole moment between the ground and excited states.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in poor solvents or in the solid state. This is the opposite of the more common aggregation-caused quenching (ACQ) effect. The primary mechanism for AIE in many systems is the Restriction of Intramolecular Rotation (RIR). In dilute solutions, propeller-shaped molecules can undergo low-frequency rotational or torsional motions that provide an efficient non-radiative decay channel. In the aggregated state, these motions are physically hindered, which blocks the non-radiative pathway and forces the excited state to decay radiatively, "turning on" the fluorescence.

Many 9-substituted anthracene derivatives are known to be AIE-active. The steric hindrance caused by the substituent at the 9-position leads to a non-planar, twisted conformation between the substituent and the anthracene core. This structure is prone to intramolecular rotations in solution, leading to weak emission. Upon aggregation, these rotations are restricted, resulting in a significant enhancement of fluorescence.

Vibrational Spectroscopy for Molecular Fingerprinting (e.g., FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. usra.edunist.gov

FT-IR Spectroscopy: FT-IR measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. For this compound, the spectrum would be dominated by the characteristic modes of the anthracene core and the fluoroethyl side chain. Key expected absorptions include aromatic C-H stretching above 3000 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending modes below 900 cm⁻¹. usra.eduresearchgate.net The most diagnostic peak for the substituent would be the C-F stretching vibration, which is typically strong and found in the 1000-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nist.gov Vibrational modes that result in a change in polarizability are Raman-active. For anthracenes, the most intense Raman peaks are often associated with the symmetric "ring breathing" and C=C stretching modes of the aromatic core, typically observed around 1400 cm⁻¹. nist.govchegg.com The introduction of the fluoroethyl group would introduce new bands and potentially shift the positions of the parent anthracene bands.

Table 3: Key Vibrational Modes for Anthracene and Related Structures Note: This table provides expected frequency ranges based on data from anthracene and functionally related molecules.

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Reference
Aromatic C-H StretchFT-IR, Raman3000 - 3100 nih.gov
Aliphatic C-H StretchFT-IR, Raman2850 - 3000 edinst.com
Aromatic C=C StretchFT-IR, Raman1450 - 1610 nist.govnih.gov
Anthracene Ring BreathingRaman~1405 chegg.com
C-F StretchFT-IR1000 - 1400 edinst.com
Aromatic C-H Out-of-Plane BendFT-IR700 - 900 researchgate.net

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal the molecule's solid-state conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern crystal packing.

For this compound, a single-crystal X-ray diffraction analysis would provide crucial information. It would confirm the torsion angle between the plane of the anthracene core and the substituent. In many 9-substituted anthracenes, this angle is significant, leading to a non-planar molecular structure. researchgate.net

The crystal packing is largely dictated by intermolecular forces such as van der Waals interactions, C-H···π interactions, and π-π stacking. The analysis of π-π stacking is particularly important for aromatic systems, as the distance and geometry of these interactions influence the material's electronic properties. In the crystal structure of 9,10-bis-(2,6-difluorophenyl)-anthracene, for example, the molecules are stacked in a parallel fashion. The introduction of the fluoroethyl group may lead to unique packing motifs, potentially involving weak C-H···F hydrogen bonds, which could further influence the solid-state luminescent properties.

Table 4: Illustrative Crystallographic Data for a Substituted Anthracene Note: Data for 9,10-bis-(2,6-difluorophenyl)-anthracene is shown to exemplify the type of information obtained from X-ray crystallography.

ParameterValue
Compound9,10-bis-(2,6-difluorophenyl)-anthracene
Crystal SystemMonoclinic
Space GroupP2(1)/n
a (Å)7.5377
b (Å)17.560
c (Å)14.380
β (°)90.36
Volume (ų)1903.3

Source:

Theoretical and Computational Chemistry Investigations of 9 2 Fluoroethyl Anthracene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 9-(2-Fluoroethyl)anthracene at the molecular level. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) for Ground State Properties and Frontier Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.comimperial.ac.uk It is a versatile tool in computational chemistry for determining the ground-state properties of molecules. wikipedia.org DFT calculations, often employing hybrid functionals like B3LYP, are used to optimize the molecular geometry and to understand the distribution of electrons within the molecule. researchgate.net

A key aspect of understanding a molecule's reactivity and electronic properties is the analysis of its frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more reactive. For anthracene (B1667546) and its derivatives, DFT calculations can predict how substituents, like the fluoroethyl group, modulate these frontier orbital energies. researchgate.netrsc.org The introduction of a fluoroethyl group can influence the electron density distribution across the anthracene core, thereby affecting the HOMO and LUMO energy levels. analis.com.my

Table 1: Calculated Frontier Molecular Orbital Energies for Anthracene Derivatives (Illustrative) Note: The following data is illustrative and intended to represent typical values obtained from DFT calculations. Actual values would be dependent on the specific computational methodology (functional, basis set) employed.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Anthracene-5.95-1.454.50
This compound-6.05-1.554.50

Prediction of Spectroscopic Properties through Computational Methods (e.g., TD-DFT for excited states)

Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and simulating the absorption and emission spectra of molecules. faccts.dersc.orgjoaquinbarroso.com By calculating the vertical excitation energies from the ground state, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the UV-visible spectrum. joaquinbarroso.com This allows for a direct comparison with experimental spectroscopic data and aids in the interpretation of the observed electronic transitions. researchgate.net For this compound, TD-DFT calculations can elucidate how the fluoroethyl substituent influences the electronic transitions of the parent anthracene chromophore. The nature of these transitions, such as π→π* transitions, can be characterized by analyzing the molecular orbitals involved. researchgate.net

Analysis of Aromaticity and Electronic Delocalization

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous ring of p-orbitals containing (4n+2) π electrons. saskoer.calibretexts.org Anthracene is a classic example of a polycyclic aromatic hydrocarbon. inflibnet.ac.in The introduction of a substituent like the fluoroethyl group can subtly influence the aromaticity and the pattern of electron delocalization within the anthracene ring system.

Computational methods can quantify aromaticity through various indices, such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA). These methods can reveal whether the fluoroethyl group enhances or diminishes the aromatic character of the individual rings within the anthracene core. The delocalization of π-electrons is fundamental to the electronic properties of aromatic compounds and can be visualized using electron density maps and molecular orbital plots. rsc.orgresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The fluoroethyl group attached to the anthracene core is not rigid and can adopt various conformations due to rotation around the C-C single bonds. Conformational analysis is the study of these different spatial arrangements and their relative energies. numberanalytics.com Computational methods, such as molecular mechanics and DFT, can be used to identify the most stable conformers and the energy barriers between them. sfu.caresearchgate.net

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. rsc.orgnih.gov By simulating the motions of the atoms, MD can explore the conformational landscape of this compound and reveal how the flexibility of the fluoroethyl chain might influence its interactions with its environment.

Computational Insights into Structure-Property Relationships and Fluoroethyl Group Effects

Computational studies are invaluable for establishing clear relationships between the molecular structure of this compound and its chemical and physical properties. By systematically modifying the structure in silico, for example, by changing the position of the fluoroethyl group or introducing other substituents, researchers can predict the impact on properties like electronic absorption, emission, and reactivity.

The fluoroethyl group can exert both inductive and steric effects. The high electronegativity of the fluorine atom can withdraw electron density through the sigma bonds (an inductive effect), which can influence the reactivity of the anthracene ring. units.it Steric hindrance caused by the fluoroethyl group can also play a role in directing the approach of reactants in chemical reactions. Computational analysis helps to disentangle these effects and provide a rational basis for designing new anthracene derivatives with tailored properties. nih.gov

Theoretical Studies on Intermolecular Interactions (e.g., Donor-Acceptor Interactions)

In the solid state or in solution, molecules of this compound will interact with each other and with solvent molecules. These intermolecular interactions, which can include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds involving the fluorine atom, are crucial for understanding the bulk properties of the material. nih.gov

Computational methods can be used to model these interactions. For instance, DFT calculations can be performed on dimers or larger clusters of molecules to determine the preferred packing arrangements and the strength of the intermolecular forces. lodz.pl Understanding these interactions is important for predicting crystal structures and for explaining the photophysical properties of the compound in the aggregated state, where processes like excimer formation can occur. rsc.org In the context of donor-acceptor systems, theoretical studies can quantify the extent of charge transfer between interacting molecules. researchgate.net

Photochemical Reaction Mechanisms and Excited State Dynamics of 9 2 Fluoroethyl Anthracene

Photodimerization Processes of Anthracene (B1667546) Derivatives

The photodimerization of anthracenes is a characteristic [4+4] cycloaddition reaction that occurs upon exposure to UV light. rsc.org This process is thermally forbidden but becomes possible when an anthracene molecule absorbs a photon, promoting it to an excited singlet (S₁) or triplet (T₁) state. rsc.org The excited molecule can then react with a ground-state molecule to form a dimer. The efficiency and outcome of this reaction are highly sensitive to the nature and position of substituents on the anthracene ring. nih.govmdpi.com

Elucidation of Singlet Excimer Formation Pathways

The formation of an excimer, or an excited-state dimer, is a critical intermediate step in the photodimerization of many anthracene derivatives. researchgate.netdtic.mil An excimer is a short-lived, attractive complex formed between an electronically excited molecule and a ground-state molecule of the same species. researchgate.net It is characterized by a broad, structureless, and red-shifted fluorescence spectrum compared to the monomer emission. plos.org

The pathway to photodimerization via an excimer can be summarized as follows:

Photoexcitation: An anthracene monomer (An) absorbs a photon to reach the first excited singlet state (¹An*).

Excimer Formation: The excited monomer interacts with a ground-state monomer to form a singlet excimer (¹[AnAn]*). This process is typically diffusion-controlled in solution. kyoto-u.ac.jp

Competitive Deactivation Pathways: The excimer has several deactivation pathways:

Excimer Fluorescence: Radiative decay to the ground state, emitting a photon at a longer wavelength.

Cycloaddition: Formation of the stable photodimer (An₂).

Dissociation: Reversion to an excited monomer and a ground-state monomer.

Non-radiative Decay: Deactivation to the ground state without light emission.

The formation of excimers and the subsequent photodimerization are competitive processes. dtic.mil In many 9-substituted anthracenes, the geometry required for excimer formation directly precedes the formation of the photodimer. Studies on various anthracene derivatives have shown that the presence of substituents can influence the stability and geometry of the excimer, thereby affecting the dimerization quantum yield. nih.gov For instance, in the crystalline state, pre-arranged molecular packing can dramatically accelerate excimer formation to picosecond or even sub-picosecond timescales. researchgate.net

Influence of the 9-(2-Fluoroethyl) Substituent on Photodimerization Kinetics and Regioselectivity

The 9-(2-Fluoroethyl) substituent is expected to influence the photodimerization of anthracene through both electronic and steric effects.

Electronic Effects: The fluoroethyl group (-CH₂CH₂F) is generally considered to be weakly electron-withdrawing due to the high electronegativity of the fluorine atom, which exerts an inductive effect (-I). The influence of electron-withdrawing and electron-donating groups on photodimerization kinetics is complex and can be dependent on the reaction medium. nih.govmdpi.com Some studies report that electron-withdrawing groups increase the efficiency of photodimerization, while others have observed a decrease in reactivity. rsc.orgmdpi.com For example, a study on polysiloxanes with pendant anthracene groups found that the dimerization efficiency was higher when the substituent on the anthracene ring was an electron-withdrawing group. rsc.org Conversely, a kinetic study of 9-bromoanthracene (B49045) (which has an electron-withdrawing bromine atom) showed that its photodimerization was significantly slower than that of unsubstituted anthracene. mdpi.com

Steric Effects: The bulkiness of the substituent at the 9-position plays a crucial role in the regioselectivity of the photodimerization. For 9-substituted anthracenes, the dimerization almost exclusively yields the head-to-tail (h-t) photodimer. This is due to the significant steric hindrance that would arise in the head-to-head (h-h) conformation. The ethyl group of the 9-(2-Fluoroethyl) substituent would sterically favor the formation of the h-t isomer.

Table 1: General Influence of Substituent Electronic Properties on Anthracene Photodimerization
Substituent Type at C-9Electronic EffectReported Influence on Photodimerization RateExpected Regioselectivity
Electron-Donating (e.g., -CH₃, -OCH₃)Activates the ringVariable, can increase or decrease depending on conditionsHead-to-Tail
Electron-Withdrawing (e.g., -CN, -COOH, -Br)Deactivates the ringVariable, can increase or decrease depending on conditions rsc.orgmdpi.comHead-to-Tail
Haloalkyl (e.g., -CH₂CH₂F)Weakly Electron-Withdrawing (-I effect)Likely moderate influence, specific data unavailableHead-to-Tail (due to steric hindrance)

Photoinduced Electron and Energy Transfer Mechanisms

Upon photoexcitation, 9-(2-Fluoroethyl)anthracene can participate in electron or energy transfer processes with other molecules.

Photoinduced Electron Transfer (PET): PET is a process where an excited molecule either donates or accepts an electron from another molecule (the quencher). Anthracene and its derivatives are well-known to act as electron donors in the excited state. scispace.com The presence of a substituent can modulate the redox potential of the anthracene core. Electron-withdrawing groups, like the fluoroethyl group, make the anthracene moiety more difficult to oxidize, which could decrease the rate of PET where the anthracene acts as the electron donor. rsc.org Conversely, a more positive reduction potential could favor PET processes where the excited anthracene derivative acts as an electron acceptor. Studies on bichromophoric systems containing anthracene have demonstrated that intramolecular PET is a significant deactivation pathway, and its rate can be correlated with Hammett parameters. scispace.com

Photoinduced Energy Transfer: The excited singlet or triplet state of the anthracene derivative can transfer its energy to a suitable acceptor molecule, provided the energy level of the acceptor's excited state is lower than that of the donor. The efficiency of this process depends on the overlap of the donor's emission spectrum and the acceptor's absorption spectrum (Förster Resonance Energy Transfer, FRET) for singlet states, or on orbital overlap (Dexter energy transfer) for triplet states. The 9-(2-Fluoroethyl) substituent is not expected to fundamentally alter these mechanisms, but it can shift the energy levels of the excited states, thereby tuning the potential for energy transfer to specific acceptors. nih.gov

Reactivity at the C-9 and C-10 Positions of the Anthracene Core under Photoexcitation

The C-9 and C-10 positions of the anthracene nucleus are the most reactive sites, both in the ground and excited states. mdpi.com This is because the highest occupied molecular orbital (HOMO) has its largest coefficients at these positions, making them electron-rich and susceptible to electrophilic attack and photo-oxidation. cdnsciencepub.com

Upon photoexcitation, in the presence of molecular oxygen, a common reaction for many anthracene derivatives is the [4+2] cycloaddition with singlet oxygen (¹O₂) to form a 9,10-endoperoxide. plos.org The anthracene derivative can act as a sensitizer, first absorbing light and then transferring energy to ground-state triplet oxygen (³O₂) to generate the reactive ¹O₂. The resulting endoperoxide is often thermally or photochemically unstable and can decompose, sometimes regenerating the parent anthracene or rearranging to other products like anthraquinones. plos.orgrsc.org The presence of substituents at the 9-position can influence the stability and reaction pathways of the endoperoxide intermediate. plos.org Bulky substituents at both the 9 and 10 positions can sterically hinder the formation of the endoperoxide. plos.org For this compound, photo-oxidation at the C-10 position remains a likely competing photochemical pathway in the presence of air.

Excited-State Deactivation Pathways

An electronically excited molecule of this compound must dissipate its excess energy to return to the ground state. This can occur through several competing radiative and non-radiative pathways.

Table 2: Primary Excited-State Deactivation Pathways for Anthracene Derivatives
PathwayDescriptionQuantum Yield SymbolGeneral Notes for 9-Substituted Anthracenes
FluorescenceRadiative decay from the lowest excited singlet state (S₁) to the ground state (S₀).Φ_FTypically strong for many anthracene derivatives. The substituent can slightly alter the emission wavelength and quantum yield.
Internal Conversion (IC)Non-radiative transition between states of the same spin multiplicity (e.g., S₁ → S₀). Energy is dissipated as heat.Φ_ICGenerally less efficient for rigid aromatic systems like anthracene compared to flexible molecules.
Intersystem Crossing (ISC)Non-radiative transition between states of different spin multiplicity (e.g., S₁ → T₁).Φ_ISCThis process populates the triplet state. The rate can be influenced by heavy atoms or specific substituents, though a fluoroethyl group is not expected to have a strong effect.
Photochemical ReactionThe excited state undergoes a chemical transformation, such as photodimerization or photo-oxidation.Φ_RA major deactivation pathway for anthracenes, especially in concentrated solutions or the solid state. nih.gov

Advanced Materials Science Applications of 9 2 Fluoroethyl Anthracene Analogues

Organic Optoelectronic Devices (OLEDs)

Anthracene (B1667546) derivatives are a cornerstone in the development of materials for Organic Light-Emitting Diodes (OLEDs), especially for achieving efficient and stable blue emission, which remains a significant challenge in the field.

Design and Synthesis as Deep-Blue Emitters

The design of deep-blue emitters based on anthracene analogues often involves strategies to enhance luminescence efficiency and ensure color purity. A primary method is the introduction of bulky substituents at the 9- and 10-positions of the anthracene core to prevent π-π stacking in the solid state. This aggregation-induced quenching is a common issue that reduces the quantum yield of many luminescent materials. researchgate.net

Novel fluorinated anthracene-based molecules, such as 9,10-bis-(n′-fluoro-biphenyl-3-yl)-anthracene (nF-DPAs), have been specifically designed as deep-blue emitters. rsc.org The synthesis of these compounds is commonly achieved through palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, which allows for the precise attachment of various aryl groups to the anthracene skeleton. researchgate.netrsc.org For instance, a series of 9-(fluoren-2-yl)anthracene derivatives have been synthesized and characterized as non-doped blue emitters for OLEDs. researchgate.net Similarly, C-9 fluorenyl-substituted anthracenes linked by an sp³-hybridized carbon have been reported as a promising family of blue luminescent materials. nih.gov

Another strategy involves creating a donor-acceptor structure within the molecule. The introduction of electron-withdrawing groups, such as those containing fluorine, can lower the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). nih.gov For example, 9,10-bis(perfluorobenzyl)anthracene has been synthesized and shown to be a deep-blue emitting derivative with no π–π interactions between adjacent anthracene cores in its crystal structure, leading to high fluorescence. beilstein-journals.org These design principles result in materials that exhibit bright, deep-blue electroluminescence with high color purity, with Commission Internationale de L'Eclairage (CIE) coordinates approaching the industry standards for pure blue. rsc.orgnih.gov

Characterization as Host Materials in Electroluminescent Devices

In addition to being efficient emitters themselves, anthracene analogues are widely used as host materials in the emissive layer of OLEDs. A host material forms the matrix for a small percentage of guest emitter molecules (dopants). An ideal host should have a wide energy bandgap to effectively confine excitons on the dopant molecules and possess good charge-transporting properties to ensure a balanced flow of electrons and holes. ossila.com

Fluorinated anthracene derivatives have demonstrated excellent performance as host materials. rsc.org For example, OLEDs using 2F-DPA as a fluorescent host for the dopant 4,4′-Bis[4-(di-p-tolylamino)styryl]biphenyl (DPAVBi) exhibited pure blue emission, high luminance exceeding 20,000 cd/m², and a high external quantum efficiency of 5.2%. rsc.org The well-known material 9,10-di(2-naphthyl)anthracene (ADN) and its derivatives are also widely employed as host materials for blue OLEDs due to their high thermal and morphological stability. ossila.comsemanticscholar.org

The versatility of anthracene derivatives allows them to be used as hosts for various color dopants. By carefully selecting the dopant, the emission color of the device can be tuned across the visible spectrum, making these materials promising for full-color displays. ossila.com The performance of devices using these hosts is characterized by key parameters such as turn-on voltage, current efficiency (cd/A), power efficiency (lm/W), and operational lifetime. semanticscholar.orggoogle.com

Impact of Fluoroethyl Substitution on Charge Transport Characteristics and Luminescence Efficiency

The introduction of fluorine atoms into the molecular structure of anthracene analogues has a multifaceted impact on their electronic properties, which is crucial for OLED performance. The high electronegativity of fluorine acts as a potent electron-withdrawing force, which generally lowers both the HOMO and LUMO energy levels of the molecule. nih.gov This can improve the injection of charge carriers from the electrodes and enhance the material's stability against oxidation. rsc.org

The substitution of a fluoroethyl group is anticipated to influence these properties significantly. The primary effect stems from the fluorine atom, which can modulate charge transport and luminescence. Studies on various fluorinated anthracenes show that this substitution can lead to high photoluminescence quantum yields (PLQY). For example, 9,10-ANTH(BnF)2, which contains perfluorobenzyl groups, has a high PLQY of 0.85, and other derivatives with phosphoryl groups have achieved PLQYs up to 95%. nih.govbeilstein-journals.org This high efficiency is critical for bright and energy-efficient OLEDs.

Furthermore, the position of the fluorine substitution can influence the photophysical properties and energy levels. rsc.org This tuning capability is essential for optimizing the performance of deep-blue emitters. rsc.org The presence of fluorine can also impact intermolecular interactions and molecular packing, which in turn affects charge mobility. While π-π stacking can quench luminescence, it is often beneficial for charge transport. The bulky nature of a fluoroethyl group, combined with the electronic effects of fluorine, provides a mechanism to balance these competing requirements, aiming for high luminescence efficiency without completely sacrificing charge carrier mobility. pkusz.edu.cnmdpi.com

Organic Field-Effect Transistors (OFETs) and Organic Semiconductors

The planarity and extensive π-conjugation of the anthracene core make it an excellent building block for organic semiconductors, which are the active components in Organic Field-Effect Transistors (OFETs). rsc.org These devices are key to developing flexible, low-cost electronics.

Exploration of Semiconductor Behavior and Charge Carrier Mobility

Anthracene was one of the first organic molecules in which semiconductivity was studied. mdpi.com Its derivatives continue to be explored for their performance in OFETs, where the key figure of merit is charge carrier mobility (µ), which measures how quickly charges can move through the material. rsc.orgaps.org High mobility is essential for fast-switching transistors.

The molecular structure and solid-state packing of anthracene derivatives are critical determinants of their charge transport properties. rsc.orgpkusz.edu.cn Researchers have synthesized numerous anthracene derivatives with substituents at various positions to enhance their performance. rsc.org For example, attaching thiophene (B33073) groups to the anthracene core has produced semiconductors with hole mobilities as high as 0.50 cm²/Vs. pkusz.edu.cn Computational studies, often employing Density Functional Theory (DFT), are used to predict the charge transport characteristics and understand the relationship between molecular structure and mobility. rsc.orgnih.gov These studies calculate parameters like reorganization energy (the energy required for a molecule's geometry to change during charge hopping) and electronic coupling between adjacent molecules. pkusz.edu.cnmdpi.com

The table below summarizes the charge carrier mobility of several anthracene derivatives explored for OFET applications.

Compound FamilySubstitutionMobility (µ)TypeReference
2-fluorenyl-2-anthracene (FlAnt)Fluorenyl0.5 cm²/VsHole nih.gov
2-anthryl-2-anthracence (2A)Anthryl4.2 cm²/VsHole nih.gov
Thiophene-Anthracene OligomersHexyl-substituted Thiophene0.50 cm²/VsHole pkusz.edu.cn
2,6-diphenyl anthracene (DPA)Phenyl1.5 cm²/VsHole rsc.org
9,9'-bianthraceneDimerized Anthracene0.067 cm²/VsHole researchgate.net

This table is for illustrative purposes and includes data for various anthracene analogues to show the range of performance.

Role of Fluorine in Modulating p-type to n-type Conduction Transitions

Most organic semiconductors based on unsubstituted acenes like anthracene naturally transport positive charges (holes), making them p-type semiconductors. aip.org Achieving efficient n-type (electron-transporting) or ambipolar (both hole and electron transporting) behavior is more challenging but essential for creating complementary logic circuits, the basis of modern electronics.

Fluorination has emerged as a powerful strategy to convert p-type materials into n-type materials. The introduction of highly electronegative fluorine atoms significantly lowers the LUMO energy level of the semiconductor. aip.orgpreprints.org A lower LUMO level makes it easier to inject electrons from stable electrode materials and enhances the stability of the transported electrons within the organic layer. aip.org

Studies on 2,6-functionalized anthracene derivatives have explicitly shown that the addition of fluorine groups to the peripheral phenyl substituents can induce a transition from p-type to n-type behavior in OFETs. mdpi.comresearchgate.net This demonstrates that fluorination is a key tool for modulating the fundamental charge transport characteristics of anthracene-based semiconductors, opening the door to their use in a wider range of electronic devices. mdpi.com

Fluorescent Probes and Chemical Sensing Systems

The anthracene moiety, a core component of 9-(2-Fluoroethyl)anthracene, is a well-established fluorophore. Its derivatives are extensively developed as fluorescent probes and sensors due to their strong emission properties and sensitivity to the local environment. Modifications at the 9-position of the anthracene ring, in particular, are a common strategy for creating "fluorogenic" probes, which are initially non-fluorescent but become highly fluorescent upon reacting with a target analyte or undergoing a specific chemical transformation. researchgate.net This "turn-on" mechanism provides a high signal-to-noise ratio, making these probes valuable for monitoring reaction progress and detecting specific molecules. researchgate.net

Development of Environmental-Sensitive Fluorophores

Environmental-sensitive fluorophores, or solvatochromic dyes, exhibit changes in their fluorescence properties in response to the polarity of their surrounding medium. Analogues based on the anthracene scaffold have been synthesized and characterized for this purpose.

A notable class of such compounds are derivatives of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI). nih.govresearchgate.netrsc.org These molecules serve as an intriguing platform for developing organic fluorophores with tunable fluorescence performance. nih.govresearchgate.net Research has shown that by synthesizing a series of π-extended ADPIs, it is possible to create compounds with interesting solvatofluorochromic properties. nih.gov For instance, the fluorescence emission of these ADPI derivatives is highly sensitive to solvent polarity. nih.govresearchgate.net The presence of the amphoteric imidazolyl group also makes them responsive to strong protic acids and fluoride (B91410) anions, with fluorescence changes being dependent on the specific functional groups attached to the ADPI core. nih.govresearchgate.netrsc.org This demonstrates a bottom-up approach to tuning the molecular properties for developing advanced fluorophores and chemosensors. nih.gov

Another approach involves creating donor-acceptor anthracene structures. Anthradan, a long-wavelength analogue of the well-known PRODAN fluorophore, is one such example. It exhibits polarity-sensitive emission and maintains high quantum yields across a range of solvents, making it a useful environmental-sensitive probe. researchgate.net The shift of its absorption and emission bands into the visible region is particularly advantageous for biological applications, as it helps to avoid autofluorescence from native biological structures. researchgate.net

Derivative ClassKey Structural FeatureObserved SensitivityReference
ADPI Derivatives 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole coreSolvent polarity, strong protic acids, fluoride anions nih.govresearchgate.net
Anthradan 2,6-Donor-Acceptor anthracene structureSolvent polarity researchgate.net
9-Anthracenecarboxamides Amide group at the 9-positionSolvent polarity nih.gov

Applications in Selective Recognition and Detection of Analytes (e.g., Nitroaromatics)

The electron-rich nature of the anthracene ring system makes its derivatives excellent candidates for detecting electron-deficient molecules, such as explosive nitroaromatic compounds (NACs). The detection mechanism often relies on fluorescence quenching, where the interaction between the anthracene fluorophore and the nitroaromatic analyte leads to a decrease in fluorescence intensity.

Researchers have successfully constructed highly luminescent coordination polymers (CPs) decorated with anthracene moieties for the selective and sensitive detection of NACs. rsc.orgnih.gov In one study, a one-dimensional CP, [Zn(bdc)(avp)₂(H₂O)]n, was synthesized using 4-[2-(9-anthryl)vinyl]pyridine (avp) as a key ligand. rsc.orgnih.gov This material demonstrated extremely efficient and selective sensing of explosive NACs and the pollutant 2,4,6-trinitrophenol (TNP) with a rapid response. rsc.orgnih.gov The strategic placement of the anthracene groups provides accessible interaction sites that, upon binding with nitroaromatic analytes, lead to a significant quenching of the polymer's luminescence, enabling precise detection. rsc.org

The effectiveness of these sensor systems is based on a combination of factors, including photoinduced electron transfer from the excited state of the anthracene derivative to the nitroaromatic compound. The quenching efficiency can be quantified using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher (the analyte).

Sensing MaterialTarget AnalyteDetection PrincipleKey FindingReference
[Zn(bdc)(avp)₂(H₂O)]n Explosive Nitroaromatics (epNACs), 2,4,6-trinitrophenol (TNP)Fluorescence QuenchingExtremely efficient and selective ratiometric sensing with quick response. rsc.orgnih.gov
Anthracene-based Hg²⁺ Probe Mercury ions (Hg²⁺)"Turn-off" and "Turn-on" fluorescenceHigh selectivity and sensitivity with a detection limit of 4.8 × 10⁻⁸ mol/L. mdpi.com
Anthracenecarboxaldehyde Probes Hydrogen Sulfide (HS⁻)"Turn-on" fluorescenceHigh sensitivity and selectivity for HS⁻ over other anions. frontiersin.org

Supramolecular Chemistry and Self-Assembly Architectures

The planar and aromatic structure of anthracene and its analogues, such as this compound, makes them ideal building blocks for supramolecular chemistry and the construction of self-assembled architectures. u-bordeaux.fr Through non-covalent interactions like π–π stacking, hydrogen bonding, and van der Waals forces, these molecules can spontaneously organize into well-defined and ordered structures, including nanofibers, nanoribbons, and nanocrystals. u-bordeaux.frethernet.edu.et

The design of the molecular building block is crucial. The functional groups attached to the anthracene core direct the self-assembly process and determine the morphology and properties of the resulting supramolecular structure. u-bordeaux.fr For example, research on 2,3-didecyloxy-9,10-bisphenylethynyl-anthracene has shown a kinetic selection between the formation of organogel fibers and nanoribbons. u-bordeaux.fr Similarly, studies on n-acene derivatives have demonstrated that oriented attachment and dipole interactions can lead to the anisotropic self-assembly of nanoribbons that emit linearly polarized blue light, even in the absence of traditional hydrogen bonds. u-bordeaux.fr

These self-assembled architectures are not merely structural curiosities; they have significant potential in optoelectronics. ethernet.edu.et The careful arrangement of fluorophores like anthracene into hierarchical structures allows for the control of photophysical properties, such as amplified energy transfer and the tuning of emission color. u-bordeaux.fr The ability to create highly ordered materials through self-assembly is a powerful, bottom-up approach to fabricating functional nanoscale devices. ethernet.edu.etresearchgate.net

Applications in Energy Harvesting and Conversion Systems

Anthracene derivatives are a class of organic semiconductors that have garnered attention for their application in energy harvesting and conversion systems, particularly in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). researchgate.netnih.gov The development of advanced materials is critical for improving the efficiency, reliability, and cost-effectiveness of these energy technologies. mdpi.com

In the broader field of energy harvesting, organic materials are being explored for converting ambient energy sources, such as indoor light, into electricity. rsc.orgsciopen.com Solution-processed OPVs based on novel small-molecule semiconductors have achieved power conversion efficiencies exceeding 20% under standard indoor lighting conditions. rsc.org While not all of these semiconductors are directly based on anthracene, the principles of molecular design—tuning absorption spectra, optimizing energy levels, and ensuring good charge transport—are directly applicable to the development of anthracene-based materials for next-generation energy harvesting applications. rsc.orgmdpi.com

Anthracene DerivativeApplicationPerformance MetricReference
2PPIAn Deep Blue OLED EmitterMax. External Quantum Efficiency: 8.9% nih.gov
4PPIAn Deep Blue OLED EmitterMax. External Quantum Efficiency: 7.1% nih.gov
β-NPA Green Host in OLEDMax. External Quantum Efficiency: 3.68%, Current Efficiency: 14.79 cd/A researchgate.net

Future Research Directions and Translational Potential in Organic Chemistry

Exploration of Diverse Fluoroalkyl Substitution Patterns and Positional Isomers

A significant area for future research involves the systematic synthesis and characterization of analogues of 9-(2-Fluoroethyl)anthracene with varied substitution patterns. This exploration can be divided into two main categories: positional isomers and analogues with different fluoroalkyl chains.

Positional isomers are molecules that share the same molecular formula and functional groups but differ in the position of these groups on the carbon skeleton. libretexts.orgchemguide.co.ukwikipedia.org In the case of this compound, the fluoroethyl group can be moved from the 9-position to other positions on the anthracene (B1667546) ring, such as the 1- or 2-positions. These changes are expected to have a profound impact on the molecule's electronic structure, steric profile, and crystal packing, thereby altering its photophysical and material properties. For instance, moving the substituent away from the sterically hindered 9-position could enhance planarity and influence aggregation behavior. researchgate.net

Fluoroalkyl chain diversification involves modifying the length and fluorination degree of the side chain. Introducing additional fluorine atoms (e.g., creating a 2,2-difluoroethyl or a 2,2,2-trifluoroethyl group) or extending the carbon chain (e.g., 3-fluoropropyl) can fine-tune the compound's lipophilicity, thermal stability, and electronic properties. The introduction of fluorine-containing groups into organic molecules is a well-established strategy for modulating their physical and chemical characteristics, often leading to enhanced performance in materials science applications. researchgate.net

Systematic investigation of these isomers would provide a comprehensive library of compounds with a wide range of tunable properties, essential for developing materials tailored to specific applications. nih.gov

Table 1: Potential Isomers and Analogues of this compound for Future Synthesis

Compound TypeExample Structure NameAnticipated Property ModulationPotential Application Area
Positional Isomer1-(2-Fluoroethyl)anthraceneAltered steric hindrance, modified crystal packing, different photophysical properties (absorption/emission wavelengths).Organic Electronics (OFETs), Solid-State Lighting (OLEDs).
Positional Isomer2-(2-Fluoroethyl)anthraceneChanges in molecular symmetry and intermolecular interactions, potentially leading to different liquid crystal phases.Liquid Crystal Displays, Sensors.
Fluoroalkyl Analogue9-(2,2-Difluoroethyl)anthraceneIncreased electron-withdrawing character, enhanced thermal and oxidative stability.High-Performance Polymers, Electron-Transporting Materials.
Fluoroalkyl Analogue9-(3-Fluoropropyl)anthraceneModified conformational flexibility and intermolecular spacing.Polymer Additives, Gelators.

Integration into Novel Hybrid Organic-Inorganic Composite Materials

Hybrid organic-inorganic materials, which combine the distinct properties of organic molecules with inorganic frameworks, represent a major frontier in materials science. nih.govresearchgate.netfrontiersin.org The integration of this compound and its derivatives into these composites offers a promising route to create materials with synergistic or entirely new functionalities. nih.gov

One approach involves using the anthracene moiety as a structural component within porous materials like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). Here, the molecule would act as an organic linker, creating a robust, porous structure. The fluoroethyl group, lining the pores, could control the surface properties, such as hydrophobicity, and selectively influence the adsorption of guest molecules.

Another strategy is the covalent attachment of this compound to the surface of inorganic nanoparticles, such as silica, titanium dioxide, or quantum dots. The organic layer can passivate the nanoparticle surface, improve its dispersibility in organic matrices, and transfer its unique photophysical properties to the inorganic core. For example, recent work has shown the synthesis of hybrid porous polymers by reacting anthracene derivatives with inorganic nanosized monomers like octavinylsilsesquioxane (OVS) to create materials for energy storage applications. mdpi.comuc.edu The fluorine content could enhance the thermal stability and electrochemical performance of such composites. mdpi.com

Table 2: Potential Hybrid Organic-Inorganic Composites Incorporating this compound

Inorganic ComponentHybrid Material TypeRole of this compoundPotential Application
Zeolitic Imidazolate Frameworks (ZIFs)Guest@MOF CompositeEncapsulated fluorescent guest molecule for sensing.Chemical sensors for volatile organic compounds (VOCs).
Silica (SiO₂) NanoparticlesSurface-Functionalized NanoparticlesSurface modifier to impart fluorescence and hydrophobicity.Fluorescent tracers, polymer nanocomposites, coatings.
Titanium Dioxide (TiO₂)Dye-Sensitized CompositePhotosensitizer to enhance light absorption.Dye-sensitized solar cells, photocatalysis.
Polyhedral Oligomeric Silsesquioxane (POSS)Hybrid Porous PolymerOrganic building block for creating a cross-linked network. mdpi.comuc.eduSupercapacitors, gas storage and separation. mdpi.com

Rational Design of Next-Generation Functional Materials Based on this compound

The inherent properties of the this compound scaffold make it an excellent candidate for the rational design of new functional materials. rsc.orgeuropean-mrs.com The anthracene core is a well-known blue-light emitter and possesses a high quantum yield, making it suitable for applications in organic electronics. nih.gov The fluoroethyl substituent can be used to fine-tune these properties and improve device performance and longevity.

Future research should focus on designing and synthesizing molecules where the this compound unit is the core component of a larger, more complex functional system. This includes:

OLED Emitters: By attaching electron-donating or electron-withdrawing groups to other positions of the anthracene ring, donor-acceptor type molecules can be created. These modifications can shift the emission color from blue to green or red and improve charge transport properties, leading to more efficient Organic Light-Emitting Diodes (OLEDs). researchgate.net

Fluorescent Sensors: The fluorescence of the anthracene core is often sensitive to its local environment. By incorporating recognition units (e.g., crown ethers, thiols) into the molecular structure, chemosensors that signal the presence of specific ions or molecules through a change in fluorescence can be developed. The dithioacetal group, for instance, has been used with an anthracene core to create a fluorescent probe for mercury ions. mdpi.com

Stimuli-Responsive Polymers: this compound can be polymerized or attached as a side-chain to a polymer backbone. The resulting materials could exhibit changes in their optical or physical properties in response to external stimuli like temperature, pH, or light, finding use in drug delivery or smart coatings. rsc.org

Table 3: Proposed Functional Materials Derived from this compound

Material ClassDesign StrategyFunctionality DriverTarget Application
OLED EmitterAttach donor/acceptor groups to the anthracene core.Intramolecular Charge Transfer (ICT) for color tuning.Displays, Solid-State Lighting.
Fluorescent ChemosensorIncorporate a specific ion-binding moiety.Fluorescence quenching or enhancement upon analyte binding.Environmental monitoring, medical diagnostics.
Photo-responsive PolymerCreate polymers with photodimerizable anthracene units.[4+4] cycloaddition of anthracene units upon UV irradiation.Self-healing materials, optical data storage.
Aggregation-Induced Emission (AIE) FluorogenIntroduce bulky groups to create a non-planar structure. mdpi.comRestricted intramolecular rotation in the aggregated state. nih.govBio-imaging, protein detection. mdpi.comnih.gov

Advanced Computational Design and Predictive Modeling for Structure-Property Relationships and Material Performance

To accelerate the discovery and optimization of new materials based on this compound, advanced computational methods are indispensable. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can provide deep insights into the structure-property relationships of these molecules before they are synthesized in the lab. mdpi.comnih.govresearchgate.net

Future research efforts should leverage predictive modeling to:

Screen Isomer Libraries: Computationally screen the electronic and photophysical properties (e.g., HOMO/LUMO energy levels, absorption/emission spectra, quantum yields) of the various positional and fluoroalkyl isomers proposed in Section 7.1. This allows researchers to prioritize the synthesis of the most promising candidates.

Model Intermolecular Interactions: Simulate how molecules of this compound and its derivatives pack in the solid state. This is crucial for predicting charge mobility in organic transistors and for understanding aggregation-induced emission phenomena. researchgate.net

Predict Performance in Devices: Develop multiscale models that connect the properties of a single molecule to the performance of a macroscopic device, such as the efficiency and color purity of an OLED.

Guide Synthetic Strategy: Computational analysis can help understand reaction mechanisms and predict the feasibility of different synthetic routes, saving time and resources in the laboratory. researchgate.net

By integrating computational design with experimental validation, the development cycle for new functional materials based on this compound can be significantly shortened, paving the way for their rapid translation into real-world technologies.

Table 4: Computational Modeling for this compound Derivatives

Computational MethodPredicted PropertyRelevance to Material Performance
Density Functional Theory (DFT)Ground-state geometry, HOMO/LUMO energies, electrostatic potential. researchgate.netPredicts molecular shape, charge injection barriers, and chemical reactivity.
Time-Dependent DFT (TD-DFT)UV-Vis absorption and fluorescence emission spectra. durham.ac.ukPredicts the color and efficiency of light-emitting materials and sensors.
Molecular Dynamics (MD)Crystal packing, polymer conformation, diffusion in matrices.Determines solid-state properties like charge mobility and mechanical strength.
Quantum Theory of Atoms in Molecules (QTAIM)Nature of non-covalent interactions (e.g., π-π stacking, hydrogen bonds).Elucidates forces governing self-assembly and crystal formation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.